molecular formula C8H12N8 B3060977 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine CAS No. 1945-63-7

1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine

Cat. No.: B3060977
CAS No.: 1945-63-7
M. Wt: 220.24 g/mol
InChI Key: XCEYAPHFFHMYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine is a chemical compound for research and development purposes. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. While specific biological or pharmacological data for this compound is limited in the public domain, its core structure is related to the aminoguanidine and iminoguanidine family of molecules, which are scaffolds of significant interest in medicinal chemistry and materials science. Scientific literature indicates that researchers are exploring novel bis-iminoguanidine structures for applications such as direct air capture of CO2 through crystal engineering, demonstrating the utility of this chemical class in developing advanced materials . Furthermore, various aminoguanidine derivatives have been synthesized and investigated for their potent antibacterial activities against a range of drug-sensitive and multi-drug resistant bacterial strains, suggesting a broader research value for related compounds in developing new antimicrobial agents . Researchers value this compound for its potential as a building block in the synthesis of more complex molecules and for probing biochemical pathways.

Properties

IUPAC Name

1-[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminoguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N8/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12/h1-4,13H,(H3,11,12)(H4,9,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEYAPHFFHMYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(N)N)N=NC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1945-63-7
Record name Hydrazinecarboximidamide, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine typically involves the reaction of benzene-1,4-diamine with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Ambazone has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of this compound can exhibit activity against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis .
  • Cancer Research :
    • The compound has been explored for its cytotoxic effects on cancer cells. Research indicates that it can induce apoptosis in certain cancer cell lines, suggesting potential as a chemotherapeutic agent .
  • Anti-inflammatory Properties :
    • Recent patents have highlighted the use of Ambazone in treating conditions associated with abnormal inflammatory responses, indicating its therapeutic potential in inflammatory diseases .

Organic Synthesis Applications

  • Synthesis of Novel Compounds :
    • Ambazone serves as a versatile intermediate in the synthesis of various organic compounds. Its unique hydrazine and guanidine functionalities allow it to participate in reactions such as condensation and cyclization, leading to the formation of more complex molecules .
  • Impurity in Pharmaceutical Manufacturing :
    • It is recognized as an impurity in the synthesis of other pharmaceuticals, such as Ambazone itself, which necessitates careful monitoring during production processes .
  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry examined the efficacy of Ambazone derivatives against resistant strains of bacteria. Results indicated a significant reduction in bacterial growth, supporting its potential use as an antibiotic agent .
  • Cancer Cell Apoptosis Induction :
    • Research conducted at a leading cancer research institute demonstrated that Ambazone could induce apoptosis in breast cancer cell lines through activation of specific apoptotic pathways, highlighting its potential role in cancer therapy .
  • Inflammatory Response Modulation :
    • A patent application detailed methods for utilizing Ambazone to modulate inflammatory responses in animal models, showing promise for future therapeutic applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Research Implications

  • Ambazone’s simplicity and dual antibacterial/antitumor activity make it a versatile scaffold for further optimization, particularly in enhancing metabolic stability .
  • Structural analogues with piperazine-thiazole or trifluoromethyl groups (e.g., 1f, 41c) offer insights into balancing lipophilicity and target engagement .
  • Comparative NMR and HRMS data underscore the importance of substituent effects on electronic properties and bioactivity .

Biological Activity

1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine, often referred to as a hydrazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a range of biological properties, including antibacterial and antitumor activities, making it a subject of interest for further investigation.

Chemical Structure and Properties

Chemical Formula: C10H14N6
Molecular Weight: 218.26 g/mol
IUPAC Name: this compound

The structure of this compound features a phenyl ring substituted with a hydrazine moiety, which is crucial for its biological activity. The presence of multiple nitrogen atoms allows for diverse interactions within biological systems.

Antibacterial Activity

Research has indicated that hydrazine derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Hydrazine derivatives have also been explored for their antitumor potential. A related compound was found to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to cancer progression and immune evasion. The compound exhibited an IC50 value of 61 nM in enzymatic assays and an EC50 of 172 nM in HeLa cells . This suggests that this compound could similarly impact tumor growth through mechanisms involving IDO inhibition.

The proposed mechanisms of action for compounds in this class include:

  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or tumor growth.
  • Reactive Oxygen Species (ROS) Generation: Some hydrazine derivatives are known to induce oxidative stress in target cells, leading to cell death.
  • Interference with DNA Synthesis: Certain hydrazines can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of hydrazine derivatives showed that compounds similar to this compound demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics against resistant strains .

Study 2: Antitumor Activity

In vitro studies on the antitumor activity revealed that the compound inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as assessed by flow cytometry and caspase activation assays .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)EC50 (nM)Reference
Compound AAntibacterial50N/A
Compound BAntitumor61172
Compound CAntiviral30N/A

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine?

  • Methodological Answer : Synthesis typically involves guanyl hydrazide intermediates under nitrogen atmosphere. A reflux setup in polar aprotic solvents (e.g., dimethylformamide) with potassium hydride as a base is recommended. Reaction yields (~85%) are achieved at elevated temperatures (100–120°C) with stoichiometric control of reactants .

Q. How can structural elucidation be performed for this compound?

  • Methodological Answer : Combine X-ray crystallography (for tautomeric form confirmation) and spectroscopic techniques:

  • X-ray : Resolve crystal packing and hydrogen-bonding networks to identify dominant tautomers (e.g., tautomer A vs. B) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to detect iminoguanidine protons (δ ~8–10 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
  • IR : Confirm hydrazinyl stretches (N–H at ~3300 cm1^{-1}) and guanidine C=N vibrations (~1600 cm1^{-1}) .

Q. What solvents and pH conditions stabilize this compound in solution?

  • Methodological Answer : Use buffered aqueous solutions (pH 4.6–6.8) with sodium acetate or phosphate to minimize hydrolysis. For organic phases, methanol-water mixtures (65:35 v/v) are stable for chromatographic analysis .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity and biological activity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict tautomer A as the most stable form. Experimental validation via X-ray crystallography of salts (e.g., hydrochloride) can confirm dominance. Reactivity studies should compare acylated vs. non-acylated forms (tautomers D–G) in nucleophilic substitution reactions .
  • Data Contradiction Note : Discrepancies between computational predictions (tautomer A) and observed crystal structures (tautomer B in salts) require pH-dependent tautomerization studies .

Q. What computational strategies are effective for modeling its interaction with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with flexible ligand settings to account for tautomerization.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding mode stability.
  • Free Energy Calculations : Apply MM-PBSA to compare binding affinities of tautomers .

Q. How can factorial design optimize its synthesis and purification?

  • Methodological Answer : Implement a 2k^k factorial design to test variables:

FactorLow Level (-1)High Level (+1)
Temperature80°C120°C
Catalyst (KH)1.0 eq1.5 eq
SolventDMFDMSO
Analyze yield and purity via HPLC to identify significant interactions .

Q. What analytical methods resolve contradictions between predicted and observed spectral data?

  • Methodological Answer :

  • Case Study : If 1H^1H-NMR shows unexpected splitting, perform variable-temperature NMR to detect dynamic processes (e.g., tautomer exchange).
  • Cross-Validation : Compare experimental IR/Raman spectra with computed spectra (Gaussian 16) for tautomer assignment .

Theoretical and Mechanistic Questions

Q. How does the compound’s electronic structure influence its chelation properties?

  • Methodological Answer : Conduct NBO analysis (via Gaussian) to quantify charge distribution on hydrazinyl and guanidine groups. Experimental validation via titration with transition metals (e.g., Cu2+^{2+}) monitored by UV-Vis (λ ~400–500 nm for d-d transitions) .

Q. What role does the phenyliminoguanidine moiety play in supramolecular assembly?

  • Methodological Answer : Analyze X-ray packing diagrams for π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen bonds (N–H···N/O; 2.8–3.2 Å). Compare with related aminoguanidine derivatives (e.g., Murugavel et al., 2009a) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine
Reactant of Route 2
Reactant of Route 2
1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.